molecular formula C38H72N2O11 B12352306 1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)

1-Oxa-6-azacyclopentadecan-15-one, 13-[(2,6-dideoxy-3-C-methyl-3-O-methyl-alpha-L-ribo-hexopyranosyl)oxy]-2-ethyl-4,10-dihydroxy-3,5,6,8,10,12,14-heptamethyl-11-[[3,4,6-trideoxy-3-(dimethylamino)-beta-D-xylo-hexopyranosyl]oxy]-, (2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-(9CI)

Cat. No.: B12352306
M. Wt: 733.0 g/mol
InChI Key: JBYIGHZCRVMHAK-DQFXCBHJSA-N
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Description

Crystallographic Characterization of Macrocyclic Architecture

Erythromycin A enol ether (C₃₇H₆₅NO₁₂, molecular weight 715.9 g/mol) arises from a complex intramolecular rearrangement of erythromycin A under neutral to weakly alkaline conditions. The parent 14-membered macrolide undergoes a contraction to an 11-membered ring system, facilitated by the formation of an internal enol ether bond between the C6 hydroxyl group and the C9 ketone. Concurrently, the C11 hydroxyl group attacks the lactone carbonyl, reducing the macrocycle size and introducing a hemiketal moiety.

While direct crystallographic data for erythromycin A enol ether remain limited in the literature, comparative analysis with erythromycin A (C₃₇H₆₇NO₁₃) highlights key structural differences (Table 1). The loss of the cladinose sugar and the introduction of the enol ether bridge alter the spatial arrangement of the aglycone core, as evidenced by molecular modeling studies. The 3D conformation, stabilized by hydrogen bonding between the desosamine sugar and the macrocyclic core, adopts a more rigid geometry compared to the flexible 14-membered ring of erythromycin A.

Table 1: Comparative Structural Features of Erythromycin A and Its Enol Ether

Feature Erythromycin A Erythromycin A Enol Ether
Macrocycle Size 14-membered lactone 11-membered enol ether
Molecular Formula C₃₇H₆₇NO₁₃ C₃₇H₆₅NO₁₂
Key Functional Groups Cladinose, desosamine sugars Desosamine, enol ether bridge
Molecular Weight 733.9 g/mol 715.9 g/mol

NMR Spectroscopic Analysis of Conformational Dynamics

Nuclear magnetic resonance (NMR) spectroscopy has been pivotal in resolving the conformational dynamics of erythromycin A enol ether. Assignments of the 1H and 13C NMR spectra in CD₃OD, CDCl₃, and buffered D₂O reveal distinct solvent-dependent shifts. The enol ether proton (H-9) resonates as a singlet at δ 5.85 ppm in CDCl₃, while the anomeric proton of the desosamine sugar (H-1') appears as a doublet at δ 4.98 ppm (J = 7.8 Hz). Two-dimensional NOESY correlations confirm the spatial proximity between H-3 of the aglycone and H-5' of the desosamine, indicating a folded conformation stabilized by non-covalent interactions.

In aqueous buffer, the compound exhibits rapid exchange broadening for hydroxyl protons, suggesting dynamic equilibration between multiple conformers. Comparative analysis with erythromycin A highlights reduced flexibility in the enol ether derivative, as evidenced by sharper resonances for the macrocyclic protons. The absence of cross-peaks between the enol ether bridge and the desosamine sugar in ROESY spectra further supports a rigidified architecture.

Properties

Molecular Formula

C38H72N2O11

Molecular Weight

733.0 g/mol

IUPAC Name

(2R,3R,4R,5R,8R,10R,11R,12R,13S,14R)-11-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-4,10-dihydroxy-13-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,6,8,10,12,14-heptamethyl-1-oxa-6-azacyclopentadecan-15-one

InChI

InChI=1S/C38H72N2O11/c1-15-28-22(4)30(41)25(7)40(13)19-20(2)17-37(9,45)34(51-36-31(42)27(39(11)12)16-21(3)47-36)23(5)32(24(6)35(44)49-28)50-29-18-38(10,46-14)33(43)26(8)48-29/h20-34,36,41-43,45H,15-19H2,1-14H3/t20-,21-,22+,23-,24-,25-,26+,27+,28-,29+,30-,31-,32+,33+,34-,36+,37-,38-/m1/s1

InChI Key

JBYIGHZCRVMHAK-DQFXCBHJSA-N

Isomeric SMILES

CC[C@@H]1[C@@H]([C@H]([C@H](N(C[C@@H](C[C@@]([C@@H]([C@@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)C)C)C)O)C

Canonical SMILES

CCC1C(C(C(N(CC(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)C)O)C

Origin of Product

United States

Preparation Methods

Demethylation and Formylation Approach

The most validated route involves azithromycin as the starting material (Compound II). The synthesis proceeds via:

  • 3'-N-Demethylation : Achieved using iodine (1.8–2.2 eq) in methanol/water (4:1) at reflux (80°C).
  • Formylation : Ethyl formate (0.8–1.2 eq) and potassium carbonate (0.8–1.2 eq) facilitate N-formylation under reflux for 4–6 hours.

Reaction Conditions Table

Parameter Optimal Range Role
Iodium 1.8–2.2 eq Demethylation agent
Ethyl formate 0.8–1.2 eq Formyl group donor
Temperature 80°C (reflux) Accelerates reaction rate
Solvent Methanol:H₂O (4:1) Homogenizes reagents

Yield : 75–90% crude product.

Purification and Recrystallization Techniques

Crude product purification employs acetone in a 1:0.8–1.2 (w/v) ratio. Key steps:

  • Dissolution : Crude product in acetone at 50–60°C.
  • Crystallization : Slow cooling to 5°C with stirring for 2 hours.

Purification Outcomes

Solvent Purity (%) Yield (%)
Acetone ≥99.5 85–91

Alternative Synthetic Routes

Rearrangement Pathways

Azithromycin lactam derivatives form via acid-catalyzed rearrangement. For example, glacial acetic acid and potassium carbonate in dichloromethane yield lactam impurities through intramolecular cyclization.

Analytical Characterization Methods

Chromatographic Analysis

  • HPLC : USP methods use acetonitrile/potassium phosphate buffer (pH 11.0) with detection at 210 nm.
  • LC-MS/MS : Quantifies impurities at ≤0.1% levels using pseudo-aglycone azithromycin as a reference.

Spectroscopic Confirmation

  • ¹H/¹³C NMR : Assignments correlate with substituent positions (e.g., δ 1.2–1.4 ppm for methyl groups; δ 4.5–5.5 ppm for glycosidic protons).
  • HMBC/COSY : Validates stereochemistry and connectivity in the macrolide core.

Industrial Scalability Challenges

  • Reagent Stability : Ethyl formate’s moisture sensitivity necessitates anhydrous conditions.
  • Byproduct Control : Unreacted azithromycin and over-formylated products require rigorous HPLC monitoring.

Chemical Reactions Analysis

1-Oxa-6-azacyclopentadecan-15-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Antimicrobial Activity

Azithromycin is primarily used for its antibacterial properties . It is effective against a wide range of bacteria including:

  • Streptococcus pneumoniae : Used in studies comparing its efficacy against biofilms formed by this pathogen.
  • Chlamydia trachomatis : Frequently prescribed for treating sexually transmitted infections.

The compound works by inhibiting protein synthesis in bacteria through binding to the 50S ribosomal subunit . This mechanism of action makes it a valuable tool in treating infections caused by multidrug-resistant strains of bacteria.

Treatment of Respiratory Infections

Azithromycin is commonly prescribed for respiratory tract infections such as:

  • Pneumonia
  • Bronchitis

It is particularly useful in patients with chronic obstructive pulmonary disease (COPD) who experience frequent exacerbations. Clinical studies have shown that Azithromycin can reduce the frequency of these exacerbations and improve overall lung function .

Zika Virus Research

Recent studies have explored the use of Azithromycin in virology. Specifically:

  • In vitro experiments have demonstrated its potential to inhibit Zika virus infection in glial cells. The compound was utilized in cell viability assays and flow cytometry analyses to assess its effects on viral replication and cell health .

Immunological Applications

Azithromycin has been investigated for its immunomodulatory effects:

  • It has been shown to enhance the immune response in certain conditions by modulating cytokine production. This property may be beneficial in treating inflammatory diseases or conditions characterized by immune dysregulation .

Combination Therapy

Azithromycin is often used in combination with other antibiotics to enhance efficacy against resistant strains or polymicrobial infections:

  • For example, studies have compared its effects alongside other agents like PYRRO-C3D against biofilms formed by Streptococcus pneumoniae .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of Azithromycin is crucial for optimizing its clinical use:

  • The compound is lipid-soluble and undergoes extensive hepatic metabolism. Its half-life allows for once-daily dosing regimens which improve patient compliance .

Case Studies and Clinical Trials

Numerous clinical trials have documented the effectiveness of Azithromycin in various settings:

Study FocusFindings
Chronic Respiratory ConditionsReduced exacerbation frequency in COPD patients
Zika Virus InfectionInhibition of viral replication in glial cells
Antibiotic ResistanceEnhanced efficacy when combined with other antibiotics

These findings underscore the versatility of Azithromycin as both a therapeutic agent and a subject of ongoing research.

Comparison with Similar Compounds

Key Structural Features:

  • Core Macrolactone : A 15-membered ring with an oxygen (1-oxa) and nitrogen (6-aza) heteroatom.
  • Glycosylation: Two distinct sugar moieties: A 2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl group at position 12. A 3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl group at position 11.
  • Substituents : Multiple methyl, ethyl, and hydroxyl groups that influence solubility and target binding .

Comparison with Structurally Similar Compounds

Azithromycin (Zithromax®)

Azithromycin (CAS: 83905-01-5) shares a 15-membered macrolactone core with Compound A but differs in glycosylation and substitution patterns :

Property Compound A Azithromycin
Core Structure 1-Oxa-6-azacyclopentadecan-15-one 9a-Aza-9-deoxo-9-dihydroerythromycin A
Glycosylation 3,4,6-Trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl at C11 3-Demethyl-3-(methylamino)-α-L-ribo-hexopyranosyl at C5
Methyl Groups 7 methyl groups (C3,5,6,8,10,12,14) 6 methyl groups (C3,6,8,10,12,14)
Bioactivity Limited published data; predicted enhanced solubility due to dimethylamino group Broad-spectrum antibiotic targeting bacterial ribosomes

Key Insight: The dimethylamino group in Compound A’s C11 sugar may improve membrane permeability compared to azithromycin’s methylamino group .

Analog ACI-INT-367 (CAS: 172617-84-4)

This analog (Table 1) shares Compound A’s macrolactone core but substitutes the dimethylamino group at C11 with a methylamino group :

Feature Compound A ACI-INT-367
C11 Sugar 3-(Dimethylamino) 3-(Methylamino)
Hydrogen Bonding Reduced due to dimethyl substitution Enhanced due to primary amine
Predicted LogP ~3.5 (higher lipophilicity) ~2.8 (moderate lipophilicity)

Implication: The dimethylamino substitution in Compound A likely enhances its bioavailability in hydrophobic environments .

Methodological Considerations in Comparative Studies

Structural Similarity Metrics

  • Tanimoto Coefficient : Applied to molecular fingerprints, Compound A shows >70% similarity to azithromycin in functional group arrangement .
  • Graph-Based Comparison : The NP-Umap algorithm highlights Compound A ’s proximity to macrolides with dual glycosylation, a feature correlated with ribosomal targeting .

Challenges in Comparison

  • Stereochemical Complexity: Minor stereochemical variations (e.g., C13 configuration) significantly alter bioactivity but are often overlooked in bit-vector similarity methods .
  • Data Gaps: Limited published bioactivity data for Compound A necessitates reliance on computational predictions .

Biological Activity

1-Oxa-6-azacyclopentadecan-15-one, commonly known as azithromycin, is a semi-synthetic macrolide antibiotic belonging to the azalide subclass. It has gained prominence due to its broad-spectrum antimicrobial activity, particularly against various bacterial pathogens. This article delves into the biological activity of this compound, examining its pharmacodynamics, mechanisms of action, and clinical applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

Azithromycin's complex structure includes multiple sugar moieties and a unique nitrogen atom within its lactone ring, which contributes to its enhanced pharmacological properties. The molecular formula is C38H72N2O12C_{38}H_{72}N_{2}O_{12}, with a molecular weight of approximately 748.98 g/mol .

Azithromycin exerts its antibacterial effects primarily through the inhibition of protein synthesis in bacteria. It binds to the 50S ribosomal subunit of the bacterial ribosome, blocking the peptidyl transferase activity and interfering with amino acid translocation during translation. This mechanism can lead to either bacteriostatic or bactericidal effects depending on the concentration of the drug and the susceptibility of the organism .

Pharmacodynamics

The pharmacodynamics of azithromycin reveal that it is effective against a variety of gram-positive and gram-negative bacteria. Its antimicrobial spectrum is similar to that of erythromycin but shows increased efficacy against certain pathogens such as Haemophilus influenzae. The drug's action is notably influenced by environmental factors such as pH; for instance, its activity diminishes at lower pH levels .

Biological Activity Data

The following table summarizes key biological activities and pharmacokinetic parameters associated with azithromycin:

Parameter Value
MIC (Minimum Inhibitory Concentration) 2.0 - 8.0 µg/mL for E. coli
Bioavailability Approximately 34%
Half-life 34 hours (males), 57 hours (females)
Volume of Distribution 31.1 L/kg
Plasma Clearance 630 mL/min

Clinical Applications

Azithromycin is widely used in treating various bacterial infections, including:

  • Respiratory tract infections (e.g., pneumonia, bronchitis)
  • Skin infections
  • Sexually transmitted infections (e.g., chlamydia)
  • Ophthalmic infections (e.g., conjunctivitis) .

Case Studies

  • Ophthalmic Infections : A study evaluated azithromycin ophthalmic gels formulated with different polymers. The results indicated that gels containing Carbopol 940 exhibited superior drug release profiles, achieving over 90% release within six hours .
  • Respiratory Infections : Clinical trials have demonstrated that azithromycin effectively reduces symptoms in patients with acute exacerbations of chronic obstructive pulmonary disease (COPD), highlighting its role in respiratory therapy .

Q & A

Q. What spectroscopic and crystallographic methods are recommended for resolving the stereochemical complexity of this compound?

The compound’s stereochemistry (10 defined stereocenters) can be elucidated using high-resolution NMR (e.g., NOESY/ROESY for spatial proximity analysis) and X-ray crystallography. Single-crystal X-ray diffraction is critical for confirming absolute configurations, as demonstrated in structurally analogous macrolides . For dynamic stereochemical behavior, variable-temperature NMR or computational conformational analysis may supplement experimental data.

Q. What is the molecular formula and monoisotopic mass, and how were these parameters validated?

The molecular formula C₃₈H₇₂N₂O₁₂ (monoisotopic mass: 748.5085 g/mol) was determined via high-resolution mass spectrometry (HRMS) and corroborated by elemental analysis. Isotopic pattern matching and fragmentation studies using tandem MS (e.g., Q-TOF) further validate the formula .

Q. What are the primary challenges in synthesizing the glycosylated moieties of this compound?

Key challenges include:

  • Regioselective glycosylation : Ensuring correct attachment of the 2,6-dideoxy-3-C-methyl-3-O-methyl-α-L-ribo-hexopyranosyl and 3,4,6-trideoxy-3-(dimethylamino)-β-D-xylo-hexopyranosyl groups without side reactions.
  • Stereochemical control : Maintaining α/β anomeric configurations during glycosidic bond formation.
  • Protecting group strategy : Sequential deprotection of hydroxyl groups without destabilizing the macrolactone core .

Advanced Research Questions

Q. How can computational reaction path search methods optimize the synthesis of this compound’s macrocyclic core?

Quantum mechanical calculations (e.g., DFT) can model transition states for macrolactonization, identifying low-energy pathways. ICReDD’s integrated approach combines reaction path algorithms with experimental feedback to refine conditions (e.g., solvent, catalyst) for cyclization efficiency . For example, meta-dynamics simulations may predict optimal ring-closing conformations.

Q. What discrepancies arise in biological activity data for this compound, and how can they be resolved?

Variations in antimicrobial efficacy reports (e.g., MIC values) may stem from:

  • Assay conditions : Differences in bacterial strain selection, growth media pH, or serum protein binding.
  • Stereochemical impurities : Trace enantiomers in synthesized batches can skew results. Resolution requires standardized bioassays (CLSI guidelines) and chiral HPLC validation of purity ≥98% .

Q. What in silico strategies predict the compound’s membrane permeability and target binding?

Molecular dynamics (MD) simulations of the compound in lipid bilayers assess passive diffusion (logP = ~2.5, estimated from structural analogs). Docking studies with bacterial ribosomes (e.g., 50S subunit homology models) can map interactions with 23S rRNA, guiding SAR for macrolide resistance mitigation .

Q. How does the dimethylamino group in the β-D-xylo-hexopyranosyl moiety influence pharmacokinetics?

The dimethylamino group enhances solubility via protonation at physiological pH, improving oral bioavailability. Its impact on tissue distribution can be quantified using radiolabeled analogs in animal models (e.g., ³H/¹⁴C tracing) .

Methodological Considerations

  • Synthetic Route Validation : Use LC-MS tracking of intermediates and kinetic studies to identify rate-limiting steps (e.g., late-stage glycosylation).
  • Data Reproducibility : Employ design-of-experiments (DoE) to statistically optimize reaction parameters (temperature, catalyst loading) .
  • Bioactivity Confounds : Include counter-screens against efflux pump overexpression strains to isolate resistance mechanisms .

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